molecular formula C18H21ClN2O B8602419 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

Cat. No. B8602419
M. Wt: 316.8 g/mol
InChI Key: CQCIUZSOROMUDD-UHFFFAOYSA-N
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Patent
US08163753B2

Procedure details

1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine (1.33 g, 3.32 mmol) was suspended in ethanol (80 ml). To this mixture, pyridinium p-toluenesulfonate (0.25 g, 1 mmol) was added and then stirred at 70° C. for 8 hours. Ethanol was removed under reduced pressure, then to this residue, methylene chloride and a saturated aqueous sodium hydrogencarbonate solution were added and stirred. This was extracted with methylene chloride, dried over magnesium sulfate and then filtered. After the resulting filtrate was concentrated under reduced pressure, methylene chloride and n-hexane were added to the residue and the resulting precipitate was filtered to afford 4-(4-(N-(4-chlorophenyl)-N-methylamino)piperidine-1-yl)phenol (922.5 mg, yield 88%) as a light pink powder.
Name
1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][CH:17]([N:20]([C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)[CH3:21])[CH2:16][CH2:15]2)=[CH:10][CH:9]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(O)C>[Cl:28][C:25]1[CH:26]=[CH:27][C:22]([N:20]([CH:17]2[CH2:16][CH2:15][N:14]([C:11]3[CH:10]=[CH:9][C:8]([OH:7])=[CH:13][CH:12]=3)[CH2:19][CH2:18]2)[CH3:21])=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine
Quantity
1.33 g
Type
reactant
Smiles
O1C(CCCC1)OC1=CC=C(C=C1)N1CCC(CC1)N(C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
to this residue, methylene chloride and a saturated aqueous sodium hydrogencarbonate solution were added
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
This was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After the resulting filtrate was concentrated under reduced pressure, methylene chloride and n-hexane
ADDITION
Type
ADDITION
Details
were added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N(C)C1CCN(CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 922.5 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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